6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid 6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 116761-66-1
VCID: VC15892816
InChI: InChI=1S/C15H10N2O5/c1-8-2-3-11-9(6-8)10(15(18)19)7-12(16-11)13-4-5-14(22-13)17(20)21/h2-7H,1H3,(H,18,19)
SMILES:
Molecular Formula: C15H10N2O5
Molecular Weight: 298.25 g/mol

6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid

CAS No.: 116761-66-1

Cat. No.: VC15892816

Molecular Formula: C15H10N2O5

Molecular Weight: 298.25 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid - 116761-66-1

Specification

CAS No. 116761-66-1
Molecular Formula C15H10N2O5
Molecular Weight 298.25 g/mol
IUPAC Name 6-methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid
Standard InChI InChI=1S/C15H10N2O5/c1-8-2-3-11-9(6-8)10(15(18)19)7-12(16-11)13-4-5-14(22-13)17(20)21/h2-7H,1H3,(H,18,19)
Standard InChI Key DWAGOFGQWGEHPR-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 6-methyl-2-(5-nitrofuran-2-yl)quinoline-4-carboxylic acid, reflects its hybrid architecture:

  • A quinoline core (a bicyclic system fused from benzene and pyridine) substituted at position 6 with a methyl group.

  • A 5-nitrofuran-2-yl group at position 2, introducing electron-withdrawing nitro functionality.

  • A carboxylic acid at position 4, enabling hydrogen bonding and salt formation.

Key spectral identifiers include:

  • Standard InChI: InChI=1S/C15H10N2O5/c1-8-2-3-11-9(6-8)10(15(18)19)7-12(16-11)13-4-5-14(22-13)17(20)21/h2-7H,1H3,(H,18,19)

  • Canonical SMILES: CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)[N+](=O)[O-].

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC15H10N2O5\text{C}_{15}\text{H}_{10}\text{N}_{2}\text{O}_{5}
Molecular Weight298.25 g/mol
CAS Registry Number116761-66-1
XLogP3-AA2.4 (estimated)

Chemical Reactivity and Derivatives

The compound’s functional groups enable diverse reactions:

Carboxylic Acid Modifications

  • Esterification: Reaction with alcohols (e.g., methanol) under acidic conditions yields methyl esters.

  • Amidation: Coupling with amines via carbodiimide reagents produces amide derivatives.

Nitrofuran Reactivity

  • Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine, altering electronic properties.

  • Electrophilic Substitution: Nitration or sulfonation at the furan ring’s meta positions.

Quinoline Core Reactions

  • Halogenation: Bromine or chlorine addition at the methyl-substituted position.

  • Oxidation: Conversion of methyl to carboxyl groups under strong oxidizing conditions.

Applications in Medicinal Chemistry

Drug Development

  • Antimicrobial Agents: Nitrofuran’s broad-spectrum activity against Gram-positive and Gram-negative bacteria.

  • Chemotherapy Adjuvants: Synergistic effects with platinum-based drugs reported in preclinical models.

Diagnostic Tools

Fluorescent tagging via carboxylic acid conjugation enables cellular imaging.

Research Gaps and Future Directions

  • Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

  • Toxicity Screening: Nitrofurans are associated with hepatotoxicity; safety assessments are imperative.

  • Target Identification: Proteomic studies to map interaction partners.

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